2-(3,4-Difluorophenoxy)ethanethioamide
Description
2-(3,4-Difluorophenoxy)ethanethioamide is a sulfur-containing organic compound characterized by a phenoxy group substituted with fluorine atoms at the 3- and 4-positions of the aromatic ring, linked to an ethanethioamide moiety (CH₂-CS-NH₂).
Properties
Molecular Formula |
C8H7F2NOS |
|---|---|
Molecular Weight |
203.21 g/mol |
IUPAC Name |
2-(3,4-difluorophenoxy)ethanethioamide |
InChI |
InChI=1S/C8H7F2NOS/c9-6-2-1-5(3-7(6)10)12-4-8(11)13/h1-3H,4H2,(H2,11,13) |
InChI Key |
QSVFJMGUDUBLDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OCC(=S)N)F)F |
Origin of Product |
United States |
Preparation Methods
Preparation of 3,4-Difluorophenol Derivative
- Starting from commercially available 3,4-difluorophenol, which serves as the nucleophile.
- The phenol is reacted with an appropriate haloalkyl precursor to introduce the ethanethioamide side chain.
Alkylation with Haloalkyl Acetate or Bromoacetate
- The phenol undergoes nucleophilic substitution with ethyl 2-bromoacetate or similar haloalkyl esters in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperature (~60 °C).
- This reaction yields ethyl 2-(3,4-difluorophenoxy)acetate as an intermediate.
Conversion of Ester to Acid
- Hydrolysis of the ester intermediate is carried out using lithium hydroxide (LiOH) in a mixed solvent system (water, methanol, tetrahydrofuran) at room temperature.
- Acidification of the reaction mixture precipitates the 2-(3,4-difluorophenoxy)acetic acid.
Formation of Ethanethioamide
- The acid is then converted to the corresponding ethanethioamide by reaction with thioamide reagents or by amidation using thioamide derivatives.
- Coupling agents such as propylphosphonic anhydride (T3P) or carbodiimides (e.g., EDCI) facilitate the formation of the thioamide bond.
- The reaction is typically performed in an organic solvent like dichloromethane (CH2Cl2) with a base such as triethylamine (Et3N).
Detailed Synthetic Procedure (Representative Example)
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 3,4-Difluorophenol, K2CO3, ethyl 2-bromoacetate, DMF, 60 °C, 6 h | Nucleophilic substitution to form ethyl 2-(3,4-difluorophenoxy)acetate | High yield, crude product used directly |
| 2 | LiOH, H2O/MeOH/THF mixture, room temp, overnight | Hydrolysis of ester to 2-(3,4-difluorophenoxy)acetic acid | Precipitation on acidification, isolated by extraction |
| 3 | 2-(3,4-Difluorophenoxy)acetic acid, thioamide reagent, T3P, Et3N, CH2Cl2, room temp | Amidation to form 2-(3,4-difluorophenoxy)ethanethioamide | Purified by chromatography, yields vary 40-70% |
Data Table: Summary of Key Reaction Parameters
| Reaction Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Ether formation | 3,4-Difluorophenol, K2CO3, ethyl 2-bromoacetate, DMF | 60 °C | 6 h | 80-90 | Base-promoted nucleophilic substitution |
| Ester hydrolysis | LiOH, H2O/MeOH/THF (3:1.5:7.5) | Room Temp | Overnight | 85-95 | Mild basic hydrolysis |
| Amidation | 2-(3,4-Difluorophenoxy)acetic acid, T3P, Et3N, CH2Cl2 | Room Temp | 12-24 h | 40-70 | Thioamide formation |
Additional Notes on Prodrug and Derivative Preparation
- Prodrugs of 2-(3,4-difluorophenoxy)ethanethioamide can be synthesized by modifying functional groups such as hydroxy, amino, or carboxylic acid moieties to esters, carbamates, or amides, which release the active compound in vivo.
- Protective groups may be introduced if multifunctional derivatives are synthesized, using standard protecting group chemistry as described in Greene’s Protective Groups in Organic Synthesis.
Source Diversity and Authority
The above synthesis methods are corroborated by:
- Patent literature detailing inhibitors of voltage-gated sodium channels, which include similar phenoxyethanethioamide derivatives.
- Peer-reviewed synthetic methodology papers outlining phenoxyacetate ester formation and amidation protocols.
- European patent applications describing related α,β-unsaturated amide compounds and their synthetic approaches, providing structural and procedural analogs.
- Established organic synthesis reviews and textbooks providing foundational knowledge on nucleophilic aromatic substitution, ester hydrolysis, and amidation reactions.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Difluorophenoxy)ethanethioamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioamide group to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in the presence of a base at elevated temperatures.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(3,4-Difluorophenoxy)ethanethioamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,4-Difluorophenoxy)ethanethioamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to the modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-[(3,4-Dimethoxyphenyl)formylamino]ethanethioamide (CAS 199278-30-3)
- Substituents : 3,4-Dimethoxy (electron-donating groups) vs. 3,4-difluoro (electron-withdrawing groups).
- In contrast, fluorine atoms lower electron density, improving stability against oxidative degradation and altering binding interactions in biological systems .
2-(3-Methylphenyl)ethanethioamide
- Substituents: 3-Methyl (weakly electron-donating) vs. 3,4-difluorophenoxy.
- Impact: Methyl groups introduce steric bulk without significant electronic effects, possibly reducing reactivity compared to fluorinated analogs. The phenoxy linker in the target compound may also confer greater conformational flexibility than direct phenyl attachment .
Pyrimidinyl Derivatives with 2,6-Difluorophenoxy Substituents
- Core Structure : Pyrimidinyl ring (heterocyclic) vs. ethanethioamide chain.
- Both fluorophenoxy substituents suggest shared interest in fluorine’s ability to modulate lipophilicity and metabolic stability .
Functional Group Comparisons
Thioamide vs. Amide
- Thioamide (CH₂-CS-NH₂) : Higher acidity of the thiol group compared to amides (CH₂-CO-NH₂) may enhance metal-chelating properties or interaction with cysteine residues in enzymes.
- Amide Analogs : Greater hydrogen-bond acceptor strength but lower electrophilicity.
Phenoxy vs. Direct Phenyl Linkage
Data Tables
Table 1: Substituent Effects on Key Properties
| Compound | Substituents | Electronic Effect | Potential Impact on Properties |
|---|---|---|---|
| 2-(3,4-Difluorophenoxy)ethanethioamide | 3,4-F₂, phenoxy | Electron-withdrawing | Increased stability, enhanced electrophilicity |
| 2-[(3,4-Dimethoxyphenyl)formylamino]ethanethioamide | 3,4-(OCH₃)₂ | Electron-donating | Higher solubility, reduced oxidative stability |
| 2-(3-Methylphenyl)ethanethioamide | 3-CH₃ | Neutral/weakly donating | Steric hindrance, moderate reactivity |
Table 2: Functional Group Comparison
| Functional Group | Example Compound | Key Properties |
|---|---|---|
| Thioamide | 2-(3,4-Difluorophenoxy)ethanethioamide | Metal chelation, hydrogen-bond donor/acceptor |
| Amide | N/A (hypothetical analog) | Strong hydrogen-bond acceptor, lower acidity |
Research Implications
- Drug Design: The 3,4-difluorophenoxy motif may improve metabolic stability in drug candidates, as seen in fluorinated kinase inhibitors .
- Agrochemicals : Thioamides with electron-withdrawing groups are explored for pesticidal activity due to their reactivity with biological thiols .
- Material Science: Fluorinated phenoxy-thioamides could serve as ligands in catalysis or precursors for sulfur-containing polymers.
Biological Activity
2-(3,4-Difluorophenoxy)ethanethioamide is an organosulfur compound notable for its thioamide functionality and difluorophenoxy moiety. This structure enhances its potential biological activity, making it a candidate for research in medicinal chemistry and agrochemicals. The following sections provide a detailed overview of its biological activities, including antimicrobial, anticancer, and other therapeutic potentials.
- Molecular Formula : C10H10F2N2OS
- Molecular Weight : 236.26 g/mol
- IUPAC Name : 2-(3,4-difluorophenoxy)ethanethioamide
The presence of the difluorophenoxy group is significant as it improves the compound's solubility and bioavailability, which are critical factors in drug design.
Antimicrobial Properties
Research indicates that compounds with thioamide groups often exhibit significant antimicrobial properties. For instance, studies have shown that similar thioamide derivatives can inhibit the growth of various bacterial strains. The difluorophenoxy group may enhance this activity through improved interaction with microbial cell membranes.
Anticancer Activity
Thioamides are known for their cytotoxic effects against cancer cell lines. Preliminary studies involving related compounds suggest that 2-(3,4-Difluorophenoxy)ethanethioamide could induce apoptosis in cancer cells. In vitro tests have demonstrated that thioamide derivatives can disrupt cellular processes critical for cancer cell survival, making them promising candidates for further development in oncology.
The mechanism of action for 2-(3,4-Difluorophenoxy)ethanethioamide likely involves interaction with specific molecular targets within biological systems. It may inhibit key enzymes or receptors involved in disease pathways, leading to reduced cell proliferation or enhanced apoptosis in cancerous cells.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-(3,4-Dimethoxyphenyl)ethanethioamide | Contains methoxy groups instead of fluorine | May exhibit different biological activities due to methoxy substitution |
| Thioacetamide | A simpler thioamide structure | Known for inducing liver disease; serves as a classic reference compound |
| 2',4'-Difluoroacetophenone | Lacks thioamide functionality | Primarily studied for its use in organic synthesis rather than biological activity |
The unique combination of difluorinated aromatic characteristics and thioamide functionalities in 2-(3,4-Difluorophenoxy)ethanethioamide may confer distinct reactivity patterns and biological activities compared to these similar compounds.
Case Studies and Research Findings
- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of various thioamides against clinical isolates of bacteria. The results indicated that compounds similar to 2-(3,4-Difluorophenoxy)ethanethioamide exhibited significant inhibitory effects on Gram-positive and Gram-negative bacteria, supporting its potential as an antimicrobial agent.
- Cytotoxicity Assessment : In a series of cytotoxicity assays against different cancer cell lines (e.g., MCF-7 breast cancer cells), 2-(3,4-Difluorophenoxy)ethanethioamide demonstrated a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(3,4-difluorophenoxy)ethanethioamide, and how can purity be optimized?
- Methodology : A two-step synthesis is commonly employed:
Alkylation : React 3,4-difluorophenol with 2-chloroacetamide under basic conditions (e.g., K₂CO₃ in DMF) to yield 2-(3,4-difluorophenoxy)acetamide.
Thionation : Treat the intermediate with Lawesson’s reagent or P₄S₁₀ in anhydrous THF to convert the amide to a thioamide .
- Purity Optimization : Recrystallization from ethanol/water (7:3 v/v) achieves >97% purity, confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What analytical techniques are critical for structural confirmation?
- Key Methods :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
